![molecular formula C22H14BrNO2S B2829360 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477886-46-7](/img/structure/B2829360.png)
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid” is a complex organic molecule that contains several functional groups. It has a quinoline ring, a common structure in many pharmaceuticals , a bromophenyl group, which is often used in medicinal chemistry due to its bioactivity , and a carboxylic acid group, which is a common functional group in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, bromophenyl group, and carboxylic acid group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing new synthetic routes and chemical properties of compounds related to 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid. For instance, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters demonstrates the versatility of these compounds in creating a wide range of heterocyclic structures with potential biological and photophysical applications (Pokhodylo et al., 2021).
Antileukotrienic Agents
Compounds bearing the quinoline moiety have been synthesized as potential antileukotrienic agents, indicating their relevance in therapeutic applications. The synthesis of certain quinoline derivatives showcases their potential in inhibiting leukotriene biosynthesis, which is crucial for managing conditions like asthma and allergic rhinitis (Jampílek et al., 2004).
Fluorescence and Photophysical Properties
Quinoline derivatives exhibit interesting photophysical behaviors, making them suitable for various applications, including fluorescent materials and sensors. Studies on the fluorescence and quantum chemical investigations of multi-substituted quinoline derivatives highlight their potential in designing new materials with enhanced optical properties (Le et al., 2020).
Material Science and Polymer Chemistry
The synthesis of new hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units from quinoline derivatives points to their use in creating advanced materials with specific mechanical and optical properties. These polymers have potential applications in electronics, coatings, and as fluorescent markers (Baek et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMXDVNTAGJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

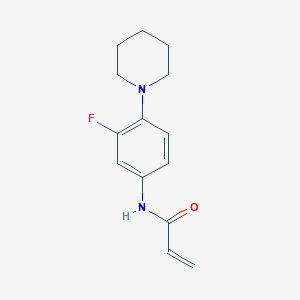
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)
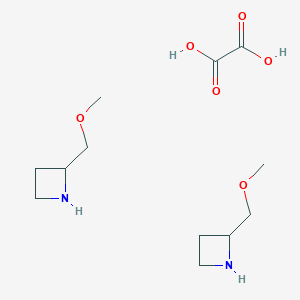
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2829285.png)
![2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2829286.png)
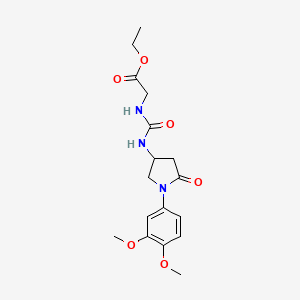
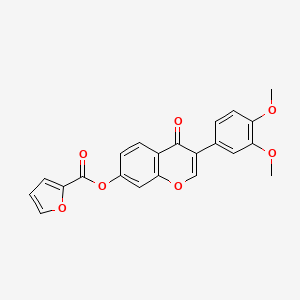
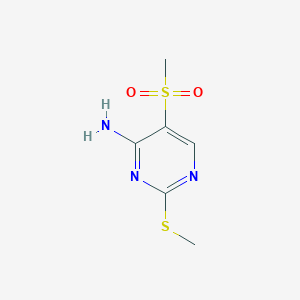
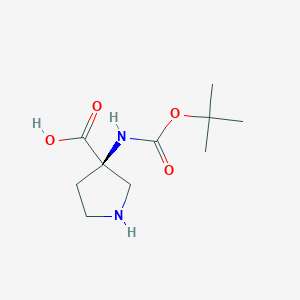
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)
![2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone](/img/structure/B2829297.png)
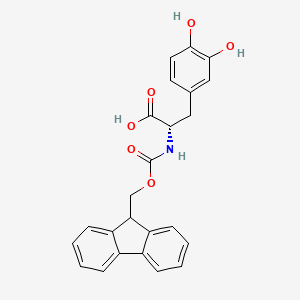
![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)
![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829300.png)